molecular formula C18H15NO4 B13050631 Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B13050631
M. Wt: 309.3 g/mol
InChI Key: MKSLJQBKRLMIGD-UHFFFAOYSA-N
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Description

Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group at the 8th position, an oxo group at the 2nd position, and a carboxylate ester at the 3rd position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core is formed through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoline derivative in the presence of a base.

    Formation of the Carboxylate Ester: The carboxylate ester is formed by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the quinoline core can interact with DNA or proteins, leading to potential antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

    8-Benzyloxyquinoline: Lacks the carboxylate ester group but shares the benzyloxy and quinoline core.

    2-Oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the benzyloxy group but has the oxo and carboxylate ester groups.

Uniqueness: Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the oxo and carboxylate ester groups provide sites for further chemical modification.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 2-oxo-8-phenylmethoxy-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H15NO4/c1-22-18(21)14-10-13-8-5-9-15(16(13)19-17(14)20)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20)

InChI Key

MKSLJQBKRLMIGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC=C2)OCC3=CC=CC=C3)NC1=O

Origin of Product

United States

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